molecular formula C8H7NO B2508570 2-Methoxyphenylisocyanide CAS No. 20771-60-2

2-Methoxyphenylisocyanide

Cat. No.: B2508570
CAS No.: 20771-60-2
M. Wt: 133.15
InChI Key: CKDZYTQQIUFJFI-UHFFFAOYSA-N
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Description

2-Methoxyphenylisocyanide is an organic compound characterized by the presence of an isocyanide functional group attached to a methoxy-substituted phenyl ring. This compound is known for its unique reactivity and versatility in organic synthesis, particularly in multicomponent reactions and as a building block for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenylisocyanide typically involves the dehydration of formamides. One common method is the Ugi reaction, which employs phosphorus oxychloride and a tertiary amine such as triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another green chemistry approach involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, purity, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyphenylisocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxyphenylisocyanide involves its reactivity with nucleophiles and electrophiles. The isocyanide group exhibits both nucleophilic and electrophilic character, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways depend on the specific reaction and the nature of the interacting species .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its methoxy substitution, which influences its electronic properties and reactivity. This makes it a valuable reagent in organic synthesis and a versatile building block for various applications .

Properties

IUPAC Name

1-isocyano-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDZYTQQIUFJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20771-60-2
Record name 20771-60-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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